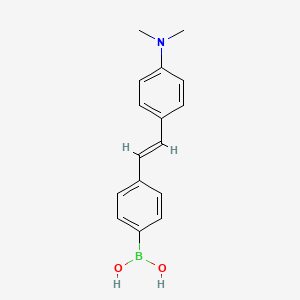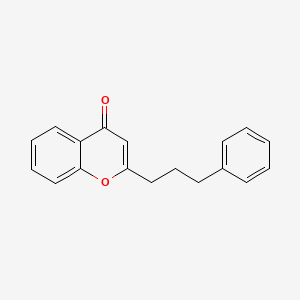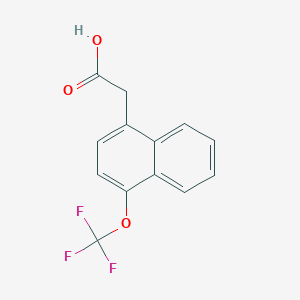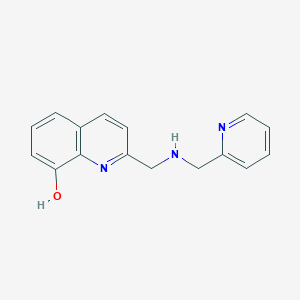
4-Chloro-2-((3-methoxybenzyl)thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-((3-methoxybenzyl)thio)pyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorine atom at the 4th position and a (3-methoxybenzyl)thio group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine typically involves the reaction of 4-chloropyridine with 3-methoxybenzylthiol under suitable conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-((3-methoxybenzyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-((3-methoxybenzyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-((3-methoxybenzyl)thio)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The (3-methoxybenzyl)thio group may play a crucial role in the binding affinity and specificity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-((3-methylbenzyl)thio)pyridine
- 4-Chloro-2-((3-ethoxybenzyl)thio)pyridine
- 4-Chloro-2-((3-fluorobenzyl)thio)pyridine
Uniqueness
4-Chloro-2-((3-methoxybenzyl)thio)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and may affect its interaction with molecular targets, making it distinct from other similar compounds.
Properties
CAS No. |
1346707-47-8 |
|---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-chloro-2-[(3-methoxyphenyl)methylsulfanyl]pyridine |
InChI |
InChI=1S/C13H12ClNOS/c1-16-12-4-2-3-10(7-12)9-17-13-8-11(14)5-6-15-13/h2-8H,9H2,1H3 |
InChI Key |
PKSXKSBICKAKHG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(N-Acetylglycylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11851494.png)








![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)



